molecular formula C13H21N3O3S2 B6962644 N-[1-(2-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]propane-1-sulfonamide

N-[1-(2-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]propane-1-sulfonamide

Cat. No.: B6962644
M. Wt: 331.5 g/mol
InChI Key: HIRNRXRCYKETOI-UHFFFAOYSA-N
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Description

N-[1-(2-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]propane-1-sulfonamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a sulfonamide group

Properties

IUPAC Name

N-[1-(2-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S2/c1-3-8-21(18,19)15-11-4-6-16(7-5-11)13(17)12-9-14-10(2)20-12/h9,11,15H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRNRXRCYKETOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1CCN(CC1)C(=O)C2=CN=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]propane-1-sulfonamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of 2-methylthioamide with α-haloketones under basic conditions.

    Piperidine Ring Formation: The piperidine ring is often synthesized via cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Coupling Reactions: The thiazole and piperidine rings are then coupled using a carbonylation reaction to form the intermediate compound.

    Sulfonamide Formation: Finally, the intermediate is reacted with propane-1-sulfonyl chloride in the presence of a base to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

N-[1-(2-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]propane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(2-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]propane-1-sulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological pathways.

    Pathways Involved: The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methane-1-sulfonamide
  • N-[1-(2-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]ethane-1-sulfonamide

Uniqueness

N-[1-(2-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]propane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its longer alkyl chain compared to similar compounds may influence its solubility, reactivity, and interaction with biological targets.

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